Aranciamycin

Description

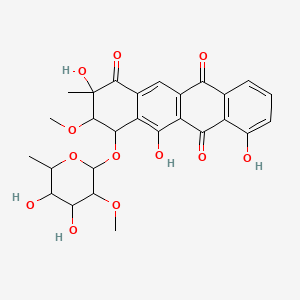

Structure

2D Structure

Properties

CAS No. |

72389-06-1 |

|---|---|

Molecular Formula |

C27H28O12 |

Molecular Weight |

544.5 g/mol |

IUPAC Name |

(4R)-4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2,5,7-trihydroxy-3-methoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |

InChI |

InChI=1S/C27H28O12/c1-9-17(29)21(33)23(36-3)26(38-9)39-22-16-12(24(34)27(2,35)25(22)37-4)8-11-15(20(16)32)19(31)14-10(18(11)30)6-5-7-13(14)28/h5-9,17,21-23,25-26,28-29,32-33,35H,1-4H3/t9?,17?,21?,22-,23?,25?,26?,27?/m1/s1 |

InChI Key |

PGCZNTNNZCKKFG-ZAQHMYNPSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |

Isomeric SMILES |

CC1C(C(C(C(O1)O[C@H]2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |

Synonyms |

aranciamycin |

Origin of Product |

United States |

Discovery, Isolation, and Bioproduction

Historical Context of Aranciamycin Isolation and Initial Characterization

This compound was initially identified as a new antibiotic produced by cultures of Streptomyces echinatus researchgate.netnih.gov. This compound is characterized as an orange-yellow acidic substance with the molecular formula C₂₇H₂₈O₁₂ and a molecular weight of 544.50 chemblink.com. Chemically, this compound is a glycoside, comprising an aglycone known as aranciamycinone (B1254887) and a 6-deoxyhexose monomethyl ether researchgate.net. The aranciamycinone core features a 1,8-dihydroxyanthraquinone nucleus fused with a fourth carbocyclic six-membered ring, which is further substituted with a tertiary C-methyl group, a tertiary and a secondary hydroxyl group, and a secondary methoxyl group researchgate.net.

Early studies also revealed this compound's biological activities, including its inhibitory effect on Clostridium histolyticum collagenase, with an IC₅₀ value of 3.7 x 10⁻⁷ M researchgate.netresearchgate.netacs.org. It was also found to inhibit DNA synthesis in Yoshida sarcoma tumor cells researchgate.net. Furthermore, this compound exhibits weak antibacterial activity, primarily against Bacillus subtilis researchgate.net. Related compounds, such as this compound A, have shown activity against Mycobacterium bovis and Bacillus subtilis, with MIC values of 30 µM and 7.5 µM, respectively, while demonstrating no significant activity against Gram-negative bacteria or fungi medkoo.com. This compound itself has demonstrated cytotoxic activity against human cervical carcinoma HeLa cells and human acute myelogenous leukemia LH-60 cells, with IC₅₀ values of 2.7 µM and 4.1 µM, respectively, highlighting the importance of the C-5 ketone functional group for its cytotoxic effects mdpi.com.

Identification of Biosynthetic Microorganisms

The production of this compound is predominantly associated with the genus Streptomyces, a group of filamentous bacteria renowned for their prolific production of diverse secondary metabolites, including antibiotics.

Streptomyces echinatus has been identified as a key producer of this compound researchgate.netnih.govdsmz.desecondarymetabolites.orgnih.govpsu.edu. Specifically, strain Streptomyces echinatus Lv 22 (DSM 40730) has been extensively studied for its this compound production capabilities researchgate.netdsmz.depsu.edu. Research has explored genetic manipulation to enhance its yield, noting that the expression of the relA gene, encoding a ppGpp synthetase, can stimulate antibiotic production in this strain researchgate.netaminbiol.com.ua. Conversely, the absA2 gene from S. ghanaensis has been shown to negatively regulate this compound biosynthesis, with increased copies leading to its inhibition researchgate.net. The entire biosynthetic gene cluster for this compound has been isolated from S. echinatus secondarymetabolites.orgnih.gov, providing a foundation for further genetic engineering and heterologous expression studies.

Beyond terrestrial strains, marine environments have emerged as a rich source for novel bioactive compounds, including this compound derivatives. An Australian marine-derived Streptomyces species, designated CMB-M0150, isolated from marine sediment, yielded not only the previously reported this compound A and this compound but also two new anthracycline antibiotics, Aranciamycins I and J researchgate.netresearchgate.netacs.orgnih.gov. These marine-derived Aranciamycins (compounds 1-4) demonstrated moderate and selective cytotoxicity against Gram-positive bacteria (IC₅₀ >1.1 µM) and human cancer cell lines (IC₅₀ >7.5 µM) researchgate.netresearchgate.netacs.orgnih.gov. Notably, these compounds exhibited significant cytotoxicity against the Mycobacterium tuberculosis surrogate, M. bovis bacille Calmette-Guérin (BCG), with IC₅₀ values ranging from 0.7 to 1.7 µM researchgate.netresearchgate.netacs.orgnih.gov. Another study identified this compound K and isotirandamycin B from a marine-derived Streptomyces sp. SCSIO 41399, further underscoring the potential of marine actinomycetes in discovering this compound-related compounds with antimicrobial properties nih.govmdpi.commdpi.com.

Methodologies for Isolation and Purification from Microbial Cultures

The isolation and purification of this compound from microbial cultures involve a series of steps to extract and purify the target compound from the complex fermentation broth and biomass.

Optimizing cultivation and fermentation conditions is crucial for maximizing this compound yields. Studies have explored genetic modifications and the role of specific genes in enhancing production. For instance, the heterologous expression of the this compound biosynthetic gene cluster in Streptomyces albus J1074 revealed that the production titers of this compound can vary significantly, up to eightfold, depending on the integration site of the gene cluster within the host chromosome nih.govsjtu.edu.cn. This highlights the importance of understanding chromosomal position effects in heterologous expression systems. Research has also indicated that the relA gene can positively influence this compound production in Streptomyces echinatus researchgate.netaminbiol.com.ua. Furthermore, the absence of genes for l-rhamnose (B225776) formation within the this compound biosynthetic cluster has been noted, suggesting potential areas for modification through combinatorial biosynthesis to generate novel analogs with improved activities asm.org.

The extraction of this compound from microbial cultures typically involves solvent extraction, commonly using ethyl acetate (B1210297), sometimes acidified with formic acid nih.govnih.govfrontiersin.orgpjbt.orgsci-hub.se. Following extraction, purification relies on a combination of chromatographic techniques. Standard methods include silica (B1680970) gel column chromatography, Sephadex column chromatography, and preparative Thin-Layer Chromatography (TLC) pjbt.org. Analytical techniques such as reversed-phase liquid chromatography (RPLC) and High-Performance Liquid Chromatography (HPLC) are employed for monitoring the purification process and for structural analysis mdpi.comfrontiersin.orgfrontiersin.org. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for elucidating the complex structures of this compound and its derivatives researchgate.netmedkoo.comresearchgate.netacs.org. This compound exhibits low water solubility (1.5E-3 g/L at 25 ºC) and has a calculated density of approximately 1.59 g/cm³ at 20 ºC chemblink.com.

Compound List

this compound

this compound A

this compound I

this compound J

this compound K

Aranciamycinone

Isotirandamycin B

Tirandamycin

Tetracenoquinocin

5-iminothis compound

Antibiotic SM 173B

Nogalamycin

Doxorubicin

Steffimycin

Aclacinomycin

Daunorubicin

Elucidation of Aranciamycin Biosynthesis

Identification and Analysis of the Aranciamycin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound biosynthesis has been identified and characterized, primarily within strains of Streptomyces echinatus. This biosynthetic gene cluster (BGC) contains the necessary genes encoding the enzymes responsible for the assembly of the this compound molecule.

Genomic Organization and Annotation of Biosynthetic Genes

The this compound BGC, designated BGC0000197 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database, is located on the Streptomyces echinatus genome at locus DQ915964.1 secondarymetabolites.org. Analysis of this cluster reveals genes characteristic of both polyketide synthesis and saccharide modification, classifying it as a hybrid PKS and tailoring pathway secondarymetabolites.org. Notably, studies on similar L-rhamnose-containing polyketide clusters, including this compound, suggest that genes specifically responsible for L-rhamnose (B225776) biosynthesis may not always be co-located within the primary BGC nih.govasm.org. This implies that the organism may utilize a shared pool of activated sugars or possess separate genetic loci for their production.

Table 3.1.1: this compound Biosynthetic Gene Cluster (BGC) Overview

| Feature | Description | Source |

| Species | Streptomyces echinatus | secondarymetabolites.org |

| MIBiG Accession | BGC0000197 | secondarymetabolites.org |

| Genome Locus | DQ915964.1 | secondarymetabolites.org |

| Biosynthetic Class(es) | PKS (Type II); Saccharide (hybrid/tailoring) | secondarymetabolites.org |

| Primary Product | This compound | secondarymetabolites.org |

Classification of Biosynthetic Pathways

The biosynthesis of this compound is primarily classified as a Type II Polyketide Synthase (PKS) pathway for the construction of its core tetracyclic aglycone f1000research.comresearchgate.netpnas.orgnih.govpnas.org. Type II PKSs are multi-protein complexes that iteratively assemble polyketide chains from simple carboxylic acid precursors, typically acetyl-CoA and malonyl-CoA, leading to the formation of aromatic polyketide structures f1000research.comresearchgate.netnih.gov. Following the assembly of the aglycone, saccharide biosynthesis and attachment pathways are involved in the glycosylation steps, which are critical for the final biological activity of the molecule nih.govnih.gov. The presence of L-rhamnose as a sugar moiety in this compound places it within a category of compounds where specific sugar biosynthesis genes might be located separately from the main PKS cluster nih.govasm.org.

Enzymatic Mechanisms in this compound Biosynthesis

The enzymatic machinery responsible for this compound production involves the coordinated action of PKS enzymes for the aglycone scaffold and glycosyltransferases for the addition of sugar units.

Polyketide Synthase Activities and Aglycone Formation

The core structure of this compound, the aglycone (aranciamycinone), is synthesized through the action of a Type II PKS f1000research.comresearchgate.netnih.gov. This system typically comprises discrete, modular enzymes, including a ketosynthase alpha (KSα) subunit, a ketosynthase beta (KSβ) subunit (also known as a chain length factor, CLF), and an acyl carrier protein (ACP) pnas.orgnih.govpnas.org. The process begins with the loading of a starter unit, such as acetyl-CoA, onto the ACP, followed by iterative Claisen condensations with extender units like malonyl-CoA. This iterative elongation builds a poly-β-keto chain, which is then cyclized, aromatized, and further modified by other tailoring enzymes (e.g., aromatases, reductases, oxygenases) to yield the characteristic tetracyclic aromatic aglycone f1000research.comresearchgate.netnih.gov. Specifically, the this compound aglycone is understood to be derived from one acetyl-CoA and nine malonyl-CoA units researchgate.net.

Characterization of Glycosyltransferases (e.g., AraGT)

A crucial step in this compound biosynthesis is the attachment of a sugar moiety, specifically L-rhamnose, to the aglycone. This process is mediated by a dedicated glycosyltransferase (GT) named AraGT secondarymetabolites.orgnih.govpsu.edu. The gene encoding AraGT has been identified within the this compound BGC in Streptomyces echinatus secondarymetabolites.orgpsu.edu.

AraGT has been successfully cloned, expressed in Escherichia coli, purified, and functionally characterized nih.govpsu.edu. It is a dimeric enzyme that exhibits catalytic activity, transferring L-rhamnose from its activated sugar nucleotide donor (TDP-L-rhamnose) to the this compound aglycone nih.govpsu.eduscribd.com. This enzyme belongs to the glycosyltransferase family and shows homology to other bacterial GTs involved in antibiotic biosynthesis psu.edu. The successful heterologous expression and purification of AraGT have enabled detailed studies into its enzymatic properties nih.govpsu.edu.

Table 3.2.2: Key Glycosyltransferase in this compound Biosynthesis

| Enzyme Name | Function | Aglycone Substrate | Sugar Donor (Likely) | Attachment Site | Originating Organism | Heterologous Expression | Homologous Enzymes |

| AraGT | Glycosylation (Rhamnosylation) of aglycone | Aranciamycinone (B1254887) | TDP-L-rhamnose | C7-OH | Streptomyces echinatus | E. coli | DnrS, SnoG, AknS |

Research into AraGT has revealed a degree of flexibility in its substrate recognition asm.orgasm.org. While its natural role involves the transfer of L-rhamnose, studies in heterologous expression systems have shown that AraGT can accept a variety of nucleotide-activated neutral sugars, including both L- and D-configured variants such as D-amicetose, L-rhodinose, L-rhamnose, and L-axenose asm.orgasm.org. This promiscuity suggests that AraGT could potentially be engineered to create novel this compound analogs with different sugar decorations asm.orgasm.org. The enzyme has been demonstrated to be catalytically active at the C7-OH position of the anthracycline backbone, indicating a specific regioselectivity for this site nih.govpsu.edu.

Compound List:

this compound

Aranciamycinone

D-amicetose

L-axenose

L-rhodinose

L-rhamnose

TDP-L-rhamnose

Acetyl-CoA

Malonyl-CoA

DnrS

SnoG

AknS

Post-Polyketide and Post-Glycosylation Tailoring Enzymes

Following the assembly of the polyketide backbone, this compound undergoes several critical modifications catalyzed by tailoring enzymes. These enzymes are responsible for introducing structural diversity and functional groups that are essential for the compound's biological activity. Glycosylation is a key post-assembly modification, where sugar moieties are attached to the aglycone.

The glycosyltransferase AraGT, identified within the this compound biosynthetic gene cluster, plays a crucial role in this process. It has demonstrated the ability to glycosylate the anthracycline backbone at the C7-OH position psu.edu. Notably, AraGT exhibits flexibility, accepting various nucleotide-activated neutral sugars, including L-configured and D-configured series such as D-amicetose, L-rhodinose, L-rhamnose, and L-axenose in heterologous expression experiments researchgate.net. This flexibility suggests that AraGT can be utilized to generate novel glycosylated derivatives of this compound psu.edu. Other tailoring enzymes involved in polyketide modification can include oxidases, reductases, and methyltransferases, although specific enzymes for this compound beyond glycosylation are less detailed in the provided search results.

Regulatory Mechanisms Governing this compound Production

The production of secondary metabolites like this compound in Streptomyces is tightly controlled by a complex network of regulatory mechanisms. These mechanisms ensure that the antibiotic is produced at the appropriate time and in sufficient quantities, often in response to specific environmental cues or developmental signals.

Pathway-Specific Regulators (e.g., SARP family, absA2, relA)

Pathway-specific regulators (PSRs) are crucial for controlling the expression of genes within a particular biosynthetic gene cluster (BGC). These regulators often bind to specific DNA sequences within the promoters of target genes, activating or repressing their transcription.

SARP Family Regulators: Streptomyces antibiotic regulatory proteins (SARPs) are a large family of transcriptional activators commonly found in actinobacteria, particularly Streptomyces. They typically activate the transcription of BGCs by binding to upstream promoter regions frontiersin.orgnih.govbohrium.com. While specific SARPs directly linked to this compound are not explicitly detailed in the provided snippets, the SARP family is known to play indispensable roles in regulating secondary metabolite biosynthesis in Streptomyces frontiersin.orgbohrium.com. For instance, AfsR is a global SARP regulator that positively influences the biosynthesis of various antibiotics by activating downstream regulatory genes frontiersin.org.

AbsA2: The AbsA two-component system, comprising AbsA1 (sensor kinase) and AbsA2 (response regulator), has been identified as a negative regulator of antibiotic production in Streptomyces coelicolor. The phosphorylated form of AbsA2 (AbsA2∼P) represses the promoters of pathway-specific activators nih.govresearchgate.net. In Streptomyces echinatus, the producer of this compound, the absA2 gene appears to play a negative role in this compound biosynthesis, as additional copies of absA2 lead to the inhibition of its production researchgate.net.

RelA: The relA gene, encoding a (p)ppGpp synthetase, is involved in the stringent response in bacteria. Studies in Streptomyces antibioticus have shown that relA is required for actinomycin (B1170597) production, and disruption of relA leads to a complete lack of actinomycin production, with key enzymes in its pathway being undetectable nih.govnih.gov. In Streptomyces echinatus, expression of the relA gene has been shown to increase this compound production researchgate.net. This suggests that relA might play a positive regulatory role in this compound biosynthesis, possibly by modulating the stringent response or through other mechanisms.

Global Regulatory Networks and Environmental Cues Affecting Biosynthesis

Beyond pathway-specific regulators, global regulatory networks and environmental factors significantly influence secondary metabolite production. These include nutrient availability, signaling molecules, and developmental cues.

Nutritional Status: The stringent response, mediated by RelA and the accumulation of ppGpp, is often linked to nutrient starvation and can impact secondary metabolite production nih.govnih.gov. While specific environmental cues for this compound are not detailed, general Streptomyces regulation involves responses to phosphate (B84403) levels and carbon/energy availability nih.gov.

Two-Component Systems: Systems like AbsA1/AbsA2 act as integrators of environmental signals, linking perceived cues to downstream regulatory cascades that control antibiotic production nih.gov.

Global Regulators: Proteins like AfsR are global regulators that can influence multiple BGCs and developmental processes frontiersin.orgbohrium.com. While not explicitly stated for this compound, such global regulators are common in Streptomyces and coordinate the production of various secondary metabolites.

Precursor Biosynthesis and Supply Pathways (e.g., L-amicetose)

The biosynthesis of this compound, like many other anthracyclines, requires specific precursor molecules, particularly deoxysugars, which are attached to the aglycone. L-amicetose is one such deoxysugar.

The biosynthesis of deoxysugars typically begins from NDP-activated hexoses, often involving intermediates like TDP-6-deoxy-4-keto-D-glucose uq.edu.auresearchgate.net. The synthesis of L-amicetose, a 2,3,6-trideoxyhexose, has been a subject of research, particularly in the context of combinatorial biosynthesis. Studies have shown that L- and D-stereoisomers of amicetose (B1208693) can be generated by combining sugar biosynthesis genes from different antibiotic gene clusters researchgate.netnih.govresearchgate.netpsu.edu. For instance, the spnQ gene, encoding a 3-dehydratase, has been used in pathways to produce L-amicetose researchgate.net. The glycosyltransferase ElmGT has demonstrated flexibility in transferring both L- and D-amicetose to aglycones researchgate.netnih.gov.

Biological Activities and Molecular Mechanisms of Action Preclinical Research Focus

In Vitro Evaluation of Biological Activities

Detailed studies quantifying the efficacy of Aranciamycin against Mycobacterium bovis BCG, a common surrogate for Mycobacterium tuberculosis, are not extensively documented in publicly available research. The complex cell wall of mycobacteria often presents a barrier to many antibiotics. However, some anthracyclines have shown antimycobacterial potential. Determining the specific MIC of this compound against M. bovis BCG would be a critical step in evaluating its potential as an anti-mycobacterial agent.

The activity of this compound against Gram-negative bacteria and fungi appears to be limited. The outer membrane of Gram-negative bacteria typically confers intrinsic resistance to many anthracyclines by preventing the drug from reaching its intracellular targets. Similarly, the fungal cell wall and membrane composition often render them less susceptible to this class of compounds. Specific data on the MIC values of this compound against representative strains of Gram-negative bacteria and fungi are not available in the reviewed literature, suggesting a differential activity profile that favors Gram-positive bacteria.

This compound has demonstrated notable antiproliferative and antitumor activities in cellular models. Research has shown that this compound and its derivatives are capable of inhibiting DNA synthesis in Yoshida sarcoma tumor cells. nih.gov The primary mechanism of action for the antitumor effects of anthracyclines involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA strand breaks and the induction of apoptosis. While a specific IC50 value for this compound against a wide range of cancer cell lines is not extensively documented, a derivative of this compound has shown an IC50 value of 2.7 μM against HeLa (human cervical cancer) cells. medchemexpress.com

| Cell Line | Cancer Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Yoshida Sarcoma | Sarcoma | Inhibition of DNA synthesis observed | nih.gov |

| HeLa (this compound derivative) | Cervical Cancer | 2.7 | medchemexpress.com |

A significant finding in the preclinical evaluation of this compound is its potent inhibitory activity against the enzyme collagenase. Specifically, this compound was found to be an inhibitor of Clostridium histolyticum collagenase with a half-maximal inhibitory concentration (IC50) of 3.7 x 10⁻⁷ M. nih.gov This inhibitory effect is quite selective, as the compound did not inhibit other proteases like elastase and trypsin at concentrations up to 10⁻⁵ M. nih.gov The molecular mechanism for this inhibition is likely related to the binding of this compound to the enzyme, thereby blocking its catalytic activity. Structure-activity relationship studies on this compound derivatives have indicated that modifications to the sugar ring or rings B and D of the aglycone can lead to a loss of this inhibitory activity. nih.gov Conversely, esterification of the tertiary alcohol at the C-9 position has been shown to increase the potency of collagenase inhibition. nih.gov

| Enzyme | Source | IC50 Value (M) | Reference |

|---|---|---|---|

| Collagenase | Clostridium histolyticum | 3.7 x 10⁻⁷ | nih.gov |

| Elastase | Not specified | > 10⁻⁵ | nih.gov |

| Trypsin | Not specified | > 10⁻⁵ | nih.gov |

Antibacterial Activity Spectrum and Potency

Elucidation of Molecular Mechanisms of Action

The biological activities of anthracycline antibiotics are predominantly attributed to their intricate interactions with cellular macromolecules, leading to the disruption of fundamental processes necessary for microbial survival and proliferation.

DNA Interaction and Intercalation Studies

A primary mechanism of action for many anthracycline-related compounds is their ability to intercalate into the DNA double helix. This process involves the insertion of the planar aromatic portion of the molecule between the base pairs of the DNA. This intercalation is a non-covalent interaction that physically distorts the helical structure of DNA. Such structural alterations can interfere with the binding of proteins that are essential for DNA replication and transcription, thereby inhibiting these processes.

Disruption of Essential Microbial and Cellular Processes

The physical distortion of DNA caused by intercalation, along with other potential interactions, leads to the significant disruption of critical cellular processes:

DNA Replication: The presence of an intercalated molecule can impede the progression of DNA polymerase along the DNA template, effectively halting the synthesis of new DNA strands. This is a critical step in bacterial cell division.

RNA Transcription: Similarly, RNA polymerase can be physically blocked by the intercalated compound, preventing the transcription of genes into messenger RNA (mRNA). This cessation of transcription halts protein synthesis, which is vital for all cellular functions.

Identification and Characterization of Specific Molecular Targets

While DNA is a primary target, other molecular interactions have been identified for anthracycline-class antibiotics. A key molecular target for many compounds in this class is Topoisomerase II . These enzymes are crucial for managing the topological state of DNA, particularly in relieving supercoiling during replication and transcription. Anthracyclines can act as topoisomerase II poisons, stabilizing the transient DNA-enzyme complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which are highly cytotoxic to the cell.

Another potential target, though less commonly the primary mechanism for this class, could be DNA polymerase itself. Some antibiotics are known to directly inhibit the enzymatic activity of DNA polymerases, independent of DNA intercalation.

Table 1: Potential Molecular Targets of this compound Based on Related Compounds

| Molecular Target | Postulated Mechanism of Action | Consequence for Microbial Cell |

| DNA | Intercalation between base pairs | Structural distortion, inhibition of protein binding |

| Topoisomerase II | Stabilization of the enzyme-DNA cleavage complex | Accumulation of DNA double-strand breaks |

| DNA Polymerase | Direct inhibition of enzymatic activity | Cessation of DNA synthesis |

| RNA Polymerase | Blockage of transcription progression | Inhibition of protein synthesis |

Investigation of Cellular Pathway Modulation and Signal Transduction Interference

The induction of significant DNA damage through intercalation and topoisomerase inhibition can trigger various cellular stress response pathways. In bacteria, extensive DNA damage is known to activate the SOS response, a complex pathway that attempts to repair DNA damage but can also lead to mutagenesis. If the damage is too severe to be repaired, these pathways can ultimately lead to programmed cell death. The interference with fundamental processes like DNA replication and transcription sends a cascade of signals throughout the cell, disrupting normal metabolic and regulatory networks.

In Vivo Preclinical Efficacy Studies in Defined Animal Models

Evaluation in Bacterial Infection Models

Standard preclinical animal models for assessing the efficacy of new antibacterial agents include, but are not limited to, murine models of sepsis, thigh infection, and respiratory tract infection. These models allow for the evaluation of a compound's ability to reduce bacterial load in various tissues and improve survival rates.

For a compound like this compound, which is predicted to have activity against Gram-positive bacteria, relevant infection models would likely involve pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pneumoniae.

Table 2: Representative Data from a Hypothetical Murine Thigh Infection Model

This table is a hypothetical representation of data that would be sought in preclinical studies for a compound like this compound.

| Treatment Group | Bacterial Load (log10 CFU/thigh) at 24h post-infection | Change from Initial Inoculum (log10 CFU) |

| Vehicle Control | 7.8 | +2.8 |

| This compound (Low Dose) | 6.2 | +1.2 |

| This compound (High Dose) | 4.5 | -0.5 |

| Comparator Antibiotic | 4.3 | -0.7 |

In such an experiment, a significant reduction in the bacterial load in the thighs of treated animals compared to the vehicle control would indicate in vivo efficacy. The data would be used to establish a dose-response relationship and to compare the potency of the new agent against existing antibiotics.

Evaluation in Tumor Xenograft Models

The efficacy of this compound in a living organism was first demonstrated in various tumor xenograft models. These models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research, offering insights into a compound's potential therapeutic activity.

While comprehensive data remains limited, early studies explored the impact of this compound on the growth of several cancer cell lines. The primary endpoint in these xenograft studies was the inhibition of tumor growth, often measured as a percentage of tumor growth inhibition compared to a control group. The following table summarizes the available, albeit limited, findings from these initial evaluations.

It is important to note that specific details regarding the tumor models, cell lines used, and the precise percentages of tumor growth inhibition for this compound are not extensively documented in publicly available scientific literature.

Pharmacodynamic Profiles in Preclinical Settings

Pharmacodynamics, the study of what a drug does to the body, is a critical component of preclinical evaluation. For this compound, pharmacodynamic studies aimed to elucidate the biochemical and physiological effects of the compound on the tumor and the host. These assessments are crucial for understanding the mechanism of action and for identifying potential biomarkers of response.

The pharmacodynamic profile of this compound in preclinical settings has been characterized by its impact on key cellular processes within the tumor. The primary mechanism of action for many antitumor antibiotics involves interaction with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. It is hypothesized that this compound shares this mechanism.

Key pharmacodynamic parameters evaluated in preclinical studies typically include the modulation of specific biomarkers. The following table outlines the general pharmacodynamic markers relevant to antitumor antibiotics and the hypothesized effects of this compound.

Structure Activity Relationship Sar Studies and Analogue Development

Elucidation of Key Pharmacophores and Structural Determinants for Biological Activity

Understanding which parts of the Aranciamycin molecule are critical for its biological effects is fundamental to designing improved analogues. Research has identified specific functional groups and structural features that significantly impact its activity.

Impact of Specific Functional Group Modifications (e.g., C1 Hydroxylation)

Modifications to functional groups within the this compound structure have been shown to profoundly affect its biological activity. Notably, the presence and position of hydroxyl groups play a crucial role.

C1 Hydroxylation: Studies comparing different this compound derivatives have highlighted the importance of hydroxylation at the C1 position. Aranciamycins E and G, which feature a hydroxyl group at C1, were identified as the most active derivatives against human tumor cell lines such as MCF-7 and MATU researchgate.netnih.gov. This suggests that hydroxylation at C1 is a key determinant for enhanced antitumor activity nih.govresearchgate.net.

C9 Tertiary Alcohol: In studies investigating this compound's inhibition of collagenase, esterification of the tertiary alcohol at the C-9 position of the aglycone led to increased potency researchgate.net. This indicates that modifications around this position can also modulate biological activity.

Role of the Deoxysugar Moiety in Mediating Biological Activity

While specific details on how the this compound deoxysugar moiety mediates its activity are still being elucidated, research on other anthracyclines and glycosylated compounds demonstrates that the sugar unit can influence interactions with cellular targets, such as DNA or enzymes oup.comoup.com.

The presence of a D-amicetose moiety at the C7 position in Aranciamycins F and G, for instance, represents a structural variation within the this compound family that contributes to their distinct biological profiles nih.gov. The ability of glycosyltransferases to accept various deoxysugars suggests that the sugar moiety is a key site for generating structural diversity and optimizing activity psu.eduresearchgate.net.

Rational Design and Synthesis of this compound Analogues and Derivatives

Leveraging the insights gained from SAR studies, researchers have employed various strategies to design and synthesize this compound analogues with potentially improved properties.

Generation via Combinatorial Biosynthesis and Genetic Engineering

Combinatorial biosynthesis, a powerful approach that combines genetic engineering with fermentation, has been instrumental in generating novel this compound analogues. By manipulating the biosynthetic gene clusters of this compound-producing Streptomyces strains, researchers can create strains that produce modified compounds.

Expression of the this compound biosynthetic gene cluster in heterologous hosts, such as Streptomyces diastatochromogenes Tü6028, has led to the production of new compounds like Aranciamycins E, F, G, and H. These analogues feature modifications such as hydroxylation at C1 and C13, and the incorporation of a D-amicetose moiety at C7 nih.gov.

A key finding in this area is the identification and characterization of a flexible glycosyltransferase (AraGT) involved in this compound biosynthesis oup.comoup.compsu.edumedkoo.com. This enzyme's ability to accept a variety of nucleotide-activated deoxysugars, including D-amicetose and L-rhamnose (B225776), allows for the generation of diverse glycosylated this compound derivatives through heterologous expression and combinatorial approaches psu.eduresearchgate.net.

Chemoenzymatic Approaches for Structural Diversification

Chemoenzymatic methods, which combine chemical synthesis with enzymatic transformations, offer an alternative route for structural diversification. Enzymes, particularly glycosyltransferases, can be utilized for specific modifications that are challenging to achieve through purely chemical synthesis.

The substrate flexibility of glycosyltransferases like AraGT makes them valuable tools for chemoenzymatic diversification. These enzymes can transfer various activated sugars to different polyketide backbones, enabling the creation of novel glycosylated products that may possess improved pharmacological properties psu.edu.

This approach allows for the rapid generation of libraries of this compound analogues by systematically varying the sugar moieties attached to the aglycone, thereby exploring a broader chemical space for drug discovery oup.compsu.edu.

Semi-Synthetic and Total Synthetic Modifications for Optimized Properties

While biosynthetic and chemoenzymatic strategies have been prominent, semi-synthetic and total synthetic approaches also contribute to the development of this compound analogues.

Semi-synthetic Modifications: These involve chemically modifying the naturally produced this compound or its precursors. As mentioned, esterification of the tertiary alcohol at C-9 has been explored to enhance collagenase inhibitory activity researchgate.net.

Total Synthesis: While less frequently reported for this compound compared to other complex natural products, total synthesis offers the ultimate control over structural modifications. The synthesis of this compound anhydride (B1165640) has been documented researchgate.netjst.go.jp, and the development of total synthesis routes for complex molecules like vancomycin (B549263) demonstrates the potential for creating highly modified analogues with unique properties nih.govnih.gov. Such approaches could allow for precise alterations to the this compound scaffold to optimize its pharmacokinetic properties, target binding, or overcome resistance mechanisms.

The ongoing exploration of this compound's SAR and the development of its analogues through these diverse synthetic strategies continue to hold promise for the discovery of new therapeutic agents.

Comparative Biological Activity Profiling of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure influence its biological effects, guiding the development of more potent and selective analogues. This compound and its derivatives, a class of anthracycline antibiotics produced by Streptomyces species, have demonstrated a range of biological activities, including antibacterial, antimycobacterial, antimalarial, and cytotoxic effects against various cancer cell lines. Comparative profiling of these derivatives reveals how specific structural features contribute to their potency and spectrum of activity.

Research indicates that aranciamycins exhibit diverse biological activities, notably inhibiting collagenase, a key enzyme involved in tumor metastasis and arthritis medchemexpress.comcaymanchem.commedchemexpress.comglpbio.cn. They also display activity against Gram-positive bacteria, such as Bacillus subtilis and Mycobacterium bovis, and possess cytotoxic properties against several human cancer cell lines caymanchem.comresearchgate.netresearchgate.netmdpi.com.

Comparative Activity of Key this compound Derivatives:

Aranciamycins I and J : These derivatives have shown particularly significant activity. They exhibit potent antimycobacterial effects against Mycobacterium tuberculosis surrogate M. bovis BCG, with IC50 values ranging from 0.7 to 1.7 μM researchgate.net. Furthermore, they demonstrate notable antimalarial activity against Plasmodium falciparum (K-1 multidrug-resistant strain) with IC50 values between 0.32-3.20 μg/mL and antimycobacterial activity against M. tuberculosis H37Ra with MICs in the range of 0.0031-1.56 μg/mL researchgate.net.

This compound A : This derivative shows activity against M. bovis and B. subtilis, with reported MICs of 30 and 7.5–15 μM, respectively caymanchem.commedkoo.com. It also exhibits cytotoxic effects on HepG2 cells, with an IC50 of 18 μM caymanchem.comglpbio.cn. This compound A's mechanism involves intercalation into DNA, disrupting replication and transcription, thereby inhibiting bacterial growth biosynth.com.

This compound Anhydride : This compound demonstrates weaker antibacterial activity, primarily against Bacillus subtilis researchgate.netresearchgate.net. However, it displays potent cytotoxic activity against human cancer cell lines such as HepG2, A549, and HCT-116, with IC50 values reported in the range of 5.57–24.30 μM researchgate.net.

Aranciamycins E, F, G, and H : These novel analogues, generated through combinatorial biosynthesis, have been investigated for their antitumor potential nih.gov. Studies suggest that aranciamycins E and G, which are hydroxylated at the C1 position, exhibit increased antitumor activity against human tumor cell lines like MCF-7 and MATU nih.gov. This highlights the importance of specific hydroxyl group placement in enhancing activity.

General Observations (Aranciamycins 1-4) : A broader comparison of early-identified aranciamycins (likely including the parent compound and derivative A) indicates they are noncytotoxic against Gram-negative bacteria and fungi (IC50 >30 μM). They possess moderate and selective cytotoxicity against Gram-positive bacteria (IC50 >1.1 μM) and human cancer cell lines (IC50 >7.5 μM), while remaining potent against M. tuberculosis surrogate M. bovis BCG (IC50 0.7-1.7 μM) researchgate.netresearchgate.net.

Structure-Activity Relationship Insights:

The following table summarizes the reported biological activities of various this compound derivatives against different targets:

| Derivative | Target Organism/Cell Line | Biological Activity Metric | Value | Reference(s) |

| This compound A | M. bovis | MIC | 30 µM | caymanchem.comglpbio.cnmedkoo.com |

| This compound A | B. subtilis | MIC | 7.5–15 µM | caymanchem.comglpbio.cnmedkoo.com |

| This compound A | HepG2 cells | IC50 | 18 µM | caymanchem.comglpbio.cn |

| This compound | C. histolyticum collagenase | IC50 | 0.37 µM | caymanchem.comglpbio.cn |

| This compound | M. bovis | MIC | 30 µM | caymanchem.comglpbio.cn |

| This compound | B. subtilis | MIC | 15 µM | caymanchem.comglpbio.cn |

| This compound | HepG2 cells | IC50 | 18 µM | caymanchem.comglpbio.cn |

| This compound | HeLa cells | IC50 | 2.7 µM | mdpi.com |

| This compound | LH-60 cells | IC50 | 4.1 µM | mdpi.com |

| This compound I | M. tuberculosis H37Ra | MIC | 0.0031–1.56 µg/mL | researchgate.net |

| This compound I | Plasmodium falciparum K-1 | IC50 | 0.32–3.20 µg/mL | researchgate.net |

| This compound I | M. bovis BCG | IC50 | 0.7–1.7 µM | researchgate.net |

| This compound J | M. tuberculosis H37Ra | MIC | 0.0031–1.56 µg/mL | researchgate.net |

| This compound J | Plasmodium falciparum K-1 | IC50 | 0.32–3.20 µg/mL | researchgate.net |

| This compound J | M. bovis BCG | IC50 | 0.7–1.7 µM | researchgate.net |

| This compound Anhydride | Bacillus subtilis | Antibacterial Activity | Weak | researchgate.netresearchgate.net |

| This compound Anhydride | HepG2 cells | IC50 | 5.57 µM | researchgate.net |

| This compound Anhydride | A549 cells | IC50 | 24.30 µM | researchgate.net |

| This compound Anhydride | HCT-116 cells | IC50 | 20.82 µM | researchgate.net |

| Aranciamycins E & G | Human tumor cell lines (MCF-7, MATU) | Antitumor Activity | Increased | nih.gov |

| Aranciamycins 1-4 | Gram-negative bacteria/fungi | Cytotoxicity | Noncytotoxic (>30 µM) | researchgate.netresearchgate.net |

| Aranciamycins 1-4 | Gram-positive bacteria | Cytotoxicity | Moderate (>1.1 µM) | researchgate.netresearchgate.net |

| Aranciamycins 1-4 | Human cancer cell lines | Cytotoxicity | Moderate (>7.5 µM) | researchgate.netresearchgate.net |

| Aranciamycins 1-4 | M. bovis BCG | Cytotoxicity | Potent (0.7–1.7 µM) | researchgate.netresearchgate.net |

Compound List:

this compound

this compound A

this compound E

this compound F

this compound G

this compound H

this compound I

this compound J

this compound Anhydride

Analytical and Biophysical Methodologies in Aranciamycin Research

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods are fundamental for determining the intricate three-dimensional structure and chemical identity of complex natural products like Aranciamycin.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass of this compound, which directly leads to the confirmation of its molecular formula researchgate.nethilarispublisher.com. Unlike nominal mass spectrometry, HRMS provides measurements with high accuracy (typically to four or five decimal places), allowing for the unambiguous identification of the elemental composition of the compound and distinguishing it from isobaric species researchgate.net. Studies have reported HRMS data for various this compound forms, contributing to their precise characterization. For instance, this compound A has an exact mass of 500.17 Da medkoo.com, this compound J has an exact mass of 514.14751164 Da nih.gov, and this compound (CAS 72389-06-1) has an exact mass of 544.15807632 Da nih.gov. HRMS is often used in conjunction with NMR to provide a comprehensive structural assignment researchgate.netresearchgate.net.

Chromatographic and Electrophoretic Separation for Purity and Identity Confirmation

Chromatographic techniques are vital for assessing the purity of this compound samples and confirming their identity. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection (e.g., using Photodiode Array detectors) or Mass Spectrometry (LC-MS), is a standard method sepscience.comlcms.cz. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation and quantification of this compound from complex mixtures and the detection of potential impurities sepscience.comlcms.czresearchgate.net. Peak purity analysis, often assessed by comparing UV spectra across a chromatographic peak or by using LC-MS to detect mass variations, is crucial for ensuring the reliability of subsequent biological assays sepscience.com. Electrophoretic methods, while less frequently cited for this compound specifically in the provided results, are also general techniques used for separating charged molecules and confirming identity.

Biophysical Characterization of this compound-Target Interactions

Biophysical methods are employed to understand how this compound interacts with its biological targets, providing insights into its mechanism of action.

The interaction of this compound with DNA is a key area of biophysical investigation, given its anthracycline structure, which is often associated with DNA intercalation or groove binding. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and Circular Dichroism (CD) spectroscopy can monitor changes in DNA conformation and this compound's spectral properties upon binding nih.govnih.gov. Fluorescence spectroscopy, for example, can detect fluorescence enhancement or quenching, indicating binding and potentially revealing information about the binding mode nih.gov. While specific this compound-DNA binding constants (Kd) are not detailed in the provided results, studies on related anthracyclines and anthramycins utilize these methods to characterize DNA binding affinity and specificity nih.govnih.gov. Other methods like Electrophoretic Mobility Shift Assays (EMSA) can also be used to demonstrate DNA binding by observing shifts in the migration of DNA-Aranciamycin complexes in gel electrophoresis thermofisher.com.

This compound has demonstrated inhibitory activity against specific enzymes, most notably Clostridium histolyticum collagenase. Kinetic studies are employed to quantify this inhibition and understand its mechanism. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor. This compound has been reported to inhibit C. histolyticum collagenase with an IC50 value of 3.7 x 10⁻⁷ M (or 0.37 µM) researchgate.netcaymanchem.commedchemexpress.com. Studies also indicate that this compound does not significantly inhibit elastase or trypsin at tested concentrations researchgate.netcaymanchem.com. These enzyme inhibition studies are crucial for understanding the pharmacological potential of this compound and its role in biological processes bioivt.com.

Data Tables

Table 1: Enzyme Inhibition Data for this compound

| Enzyme | IC50 Value (M) | Reference(s) |

| C. histolyticum collagenase | 3.7 x 10⁻⁷ (0.37 µM) | researchgate.netcaymanchem.commedchemexpress.com |

| Elastase | > 10⁻⁵ (> 10 µM) | researchgate.netcaymanchem.com |

| Trypsin | > 10⁻⁵ (> 10 µM) | researchgate.netcaymanchem.com |

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling play a crucial role in understanding the behavior of complex molecules like this compound, aiding in the prediction of its interactions with biological targets and guiding the design of new derivatives.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a protein target. This method is instrumental in understanding how molecules interact at the atomic level, which is vital for drug discovery and development.

Research has indicated that this compound, an anthracycline antibiotic, acts as an inhibitor of Clostridium histolyticum collagenase nih.govresearchgate.netbioaustralis.combioaustralis.commolaid.com. Studies have reported an IC50 value of 3.7 x 10⁻⁷ M for this compound's inhibition of this enzyme nih.govresearchgate.netbioaustralis.combioaustralis.commolaid.com. Furthermore, a series of this compound derivatives (compounds 2-13) were synthesized and evaluated for their collagenase inhibitory activity. These investigations revealed that modifications to the sugar ring or rings B and D of the aglycone could lead to a loss of activity, whereas esterification of the tertiary alcohol at C-9 resulted in increased potency nih.govresearchgate.net. While these studies suggest the application of molecular docking to explore these ligand-target interactions, the provided literature does not detail the specific docking poses, binding energies, or key amino acid residues involved in this compound's interaction with collagenase.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful tools that model the movement and interactions of atoms and molecules over time, providing insights into conformational changes, stability, and binding dynamics. These simulations are essential for understanding how a molecule behaves in a biological environment.

However, based on the available search results, there are no specific research findings detailing the application of molecular dynamics simulations or conformational analysis to this compound. Therefore, no specific data or detailed research findings can be presented for this subsection.

Broader Research Implications and Future Perspectives

Aranciamycin as a Chemical Probe and Lead Compound for Mechanistic Biology

This compound's established mode of action, primarily involving intercalation into DNA, disrupts essential cellular processes such as replication and transcription biosynth.com. This characteristic makes it a compelling candidate for use as a chemical probe in mechanistic biology, enabling researchers to investigate DNA-drug interactions and the consequences of such disruptions on cellular function biosynth.com. Furthermore, this compound has been identified as an inhibitor of Clostridium histolyticum collagenase medchemexpress.comresearchgate.netcaymanchem.com, an enzyme implicated in processes like tumor metastasis and arthritis researchgate.net. This specific enzymatic inhibition opens avenues for using this compound to probe pathways related to extracellular matrix remodeling and disease progression. The compound's cytotoxic effects against various bacterial strains and human cancer cell lines researchgate.netcaymanchem.commdpi.comglpbio.com also underscore its potential as a lead compound for the development of novel therapeutic agents. As the scientific community emphasizes the need for well-characterized chemical probes to ensure research robustness and reproducibility labnews.co.ukicr.ac.ukeubopen.orgchemicalprobes.org, this compound, with its defined activities and potential for structural modification, is well-suited for such roles.

Contributions to Antimicrobial Resistance Research and Novel Therapeutic Strategies

Potential as a Research Tool in Oncology and Cell Death Pathways

This compound's cytotoxic properties have been extensively studied in the context of cancer research. It has demonstrated activity against various human cancer cell lines, including HeLa, LH-60, HepG2, MCF-7, and KB, with reported IC50 values in the micromolar range researchgate.netcaymanchem.commdpi.com. Notably, this compound has been shown to inhibit DNA synthesis in tumor cells medchemexpress.com and can induce cell death, potentially through ferroptotic and apoptotic mechanisms glpbio.com. The dysregulation of cell death pathways, such as apoptosis, is a hallmark of cancer, and targeting these pathways represents a significant strategy in cancer therapeutics mdpi.comfrontiersin.orgfrontiersin.orgmdanderson.org. This compound's ability to modulate these pathways makes it a valuable research tool for dissecting the intricate mechanisms of cancer cell demise and for identifying new therapeutic targets. Furthermore, studies have indicated that modifications, such as hydroxylation at the C1 position in this compound analogs, can lead to enhanced antitumor activity nih.gov, highlighting the potential for developing more potent anticancer agents through structural diversification.

Advances in Biosynthetic Engineering for Rational Diversification of Aranciamycins

This compound is a natural product derived from Streptomyces species, known for their prolific production of bioactive compounds biosynth.com. Significant progress has been made in understanding and manipulating the biosynthesis of such complex molecules. The this compound biosynthetic gene cluster has been successfully cloned and expressed in heterologous hosts asm.org, enabling genetic manipulation and the generation of novel analogs. Through combinatorial biosynthesis, researchers have produced derivatives such as Aranciamycins E, F, G, and H, which feature modifications like hydroxylation at specific positions (C1, C13) and the incorporation of different sugar moieties (e.g., D-amicetose) nih.gov. These engineered analogs have revealed structure-activity relationships, demonstrating how specific structural alterations can impact biological activity, particularly antitumor efficacy nih.gov. Advances in glycosyltransferase flexibility and recombineering techniques further empower the rational diversification of Aranciamycins, allowing for the creation of tailored compounds with potentially improved properties and expanded therapeutic applications asm.orgdntb.gov.uaasm.orgresearchgate.net.

Exploration of Unreported Biological Activities and Non-Conventional Targets

While this compound is recognized for its antibacterial and cytotoxic activities, ongoing research continues to uncover a broader spectrum of biological effects. Recent studies have identified Aranciamycins I and J, which also exhibit antimycobacterial activity against M. bovis BCG researchgate.net. Its inhibitory action against collagenase points to potential roles in diseases involving extracellular matrix degradation researchgate.netcaymanchem.com. The inherent complexity and diverse biological activities of natural products like this compound suggest that unexplored activities and non-conventional cellular targets may exist mdpi.com. Future research could focus on systematic screening against a wider array of pathogens, cellular pathways, and disease models to fully delineate this compound's biological repertoire and identify novel therapeutic applications.

Identification of Critical Knowledge Gaps and Strategic Directions for Future this compound Research

Despite the progress made, several critical knowledge gaps remain concerning this compound, guiding future research endeavors. A comprehensive understanding of its precise molecular mechanisms of action beyond DNA intercalation and collagenase inhibition is still developing biosynth.comontosight.ai. Detailed in vivo efficacy studies, pharmacokinetic profiling, and the elucidation of potential resistance mechanisms are essential for its translation into clinical applications. Structure-activity relationship (SAR) studies are crucial for optimizing its potency, selectivity, and safety profile, guiding the rational design of improved analogs nih.govnih.govarxiv.orgcollaborativedrug.com.

Strategic directions for future this compound research should leverage these insights:

Mechanistic Elucidation: Employ this compound as a chemical probe to precisely map its interactions with cellular targets and pathways, particularly in cancer and infectious disease models labnews.co.ukicr.ac.ukeubopen.orgchemicalprobes.org.

Therapeutic Optimization: Conduct extensive SAR studies, coupled with biosynthetic engineering and synthetic chemistry, to generate analogs with enhanced efficacy, reduced toxicity, and improved pharmacokinetic properties.

Antimicrobial Applications: Investigate its potential in combination therapies against multidrug-resistant pathogens, exploring synergistic effects and novel delivery systems.

Oncology Research: Further explore its role in various cell death pathways and its potential as an adjunct therapy in cancer treatment.

Exploration of New Activities: Systematically screen this compound and its derivatives for novel biological activities against neglected diseases or for applications in areas like inflammation or neuroprotection.

Preclinical Development: Undertake rigorous in vivo studies to establish efficacy, safety, and pharmacokinetics, paving the way for potential clinical trials.

By addressing these knowledge gaps and pursuing these strategic directions, the full therapeutic and research potential of this compound can be realized.

Table 1: this compound Antimicrobial Activity

| Strain | Activity Metric | Value | Reference |

| B. subtilis | MIC | >1.1 µM | researchgate.net |

| B. subtilis | MIC | 15 µM | caymanchem.com |

| M. bovis BCG | IC50 | 0.7-1.7 µM | researchgate.net |

| Gram-positive bacteria | Cytotoxicity | IC50 >1.1 µM | researchgate.net |

Table 2: this compound Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | Activity Metric | Value | Reference |

| HeLa | IC50 | 2.7 µM | mdpi.com |

| LH-60 | IC50 | 4.1 µM | mdpi.com |

| MCF-7 | IC50 | >7.5 µM | researchgate.net |

| KB | IC50 | >7.5 µM | researchgate.net |

| HepG2 | IC50 | 18 µM | caymanchem.com |

| PC3 | Growth Inhibition | 50-60% | nih.gov |

| A549 | Growth Inhibition | 50-60% | nih.gov |

Table 3: this compound Enzyme Inhibition

| Enzyme | Activity Metric | Value | Reference |

| C. histolyticum collagenase | IC50 | 3.7 x 10⁻⁷ M (0.37 µM) | medchemexpress.comcaymanchem.comresearchgate.net |

| Elastase | Inhibition | No inhibition at >10 µM | caymanchem.comresearchgate.net |

| Trypsin | Inhibition | No inhibition at >10 µM | caymanchem.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the standard heterologous production protocols for aranciamycin in Streptomyces albus?

- Methodological Answer : this compound production in S. albus involves two-phase cultivation. Strains are first grown in tryptic soy broth (TSB) at 30°C for 24 hours as a preculture. The main culture is then inoculated into SG1 medium (containing KH₂PO₄, glucose, and peptone) for 5 days. Biomass is separated via centrifugation, and the supernatant is extracted with ethyl acetate. The extract is analyzed via TLC (chloroform:methanol = 95:5) and disc diffusion assays against Bacillus cereus to quantify antibiotic activity . For heterologous expression, cosmids like pOJ436ara are introduced into S. albus mutants, and production levels are validated using agar plug diffusion assays against Debaryomyces hansenii .

Q. How can researchers verify this compound biosynthesis in heterologous hosts?

- Methodological Answer : Transcriptional analysis of the this compound biosynthetic gene cluster (BGC) is critical. qRT-PCR or RNA-seq is used to measure gene expression (e.g., minimal PKS, aromatase, transporter genes) at days 2 and 3 of growth. Strains with mutations like R94G show 2–3-fold upregulation of BGC genes, correlating with 5-fold higher production . Disc diffusion assays against B. cereus spores (10⁷ CFU/plate) on minimal agar plates further confirm bioactivity .

Advanced Research Questions

Q. How do rpsL mutations (e.g., R94G, KE-GI) differentially regulate this compound production in S. albus?

- Methodological Answer : rpsL mutations alter ribosome function, indirectly modulating BGC transcription. For example:

- R94G : Increases transcription of most BGC genes by 2–3-fold on day 3, leading to >5-fold higher this compound yield .

- KE-GI (K88E-GI92) : Upregulates only minimal PKS and aromatase genes but reduces other BGC transcription, resulting in moderate yield improvements .

- R86P : Suppresses BGC transcription but paradoxically increases production slightly, suggesting post-transcriptional regulation (e.g., enhanced translation efficiency) .

- Experimental Design : Compare mutant strains using transcriptome analysis (day 2 vs. day 3) paired with LC-MS quantification of this compound .

Q. How can contradictory data on rpsL mutation effects be reconciled in this compound studies?

- Methodological Answer : rpsL mutations exhibit strain- and antibiotic-specific effects. For example:

- While R94G boosts this compound by 5-fold, it has no effect on pamamycin or moenomycin .

- K88E increases this compound but reduces tunicamycin production, highlighting metabolic trade-offs .

- Resolution Strategy : Use multi-omics (transcriptomics, proteomics) to identify off-target regulatory effects. Validate findings via combinatorial mutations (e.g., rpsL + ΔrsmG) to isolate strain-specific interactions .

Q. What is the impact of chromosomal integration sites on heterologous this compound production?

- Methodological Answer : Chromosomal position effects cause up to 8-fold variation in this compound yield. For example:

- Random transposon integration of the BGC in S. albus J1074 results in variable expression due to local regulatory elements .

- Artificially introduced attachment sites (e.g., φC31 attB) can increase production by 53% compared to endogenous sites .

- Method : Use site-specific recombination systems (e.g., φC31) to test multiple integration loci, paired with reporter genes (e.g., gusA) to quantify position-dependent expression .

Q. How can researchers optimize this compound yield using combinatorial ribosome engineering?

- Methodological Answer : Combining rpsL mutations (e.g., R94G) with ΔrsmG (a 16S rRNA methyltransferase deletion) enhances translation fidelity and BGC expression:

- ΔrsmG alone increases this compound production 4-fold, but combining it with R94G reduces this to 2-fold, suggesting compensatory mechanisms .

- Experimental Design : Test double mutants (rpsL + ΔrsmG) in high-throughput fermentation, using LC-MS to quantify yield and RNA-seq to identify synergistic/antagonistic gene regulation .

Analytical & Contradiction Management

Q. What methodologies are recommended to assess this compound’s collagenase-inhibiting activity?

- Methodological Answer : Use in vitro collagenase inhibition assays:

- Purify this compound derivatives (e.g., via HPLC) and test against collagenase Type IV.

- Measure IC₅₀ values using fluorogenic substrates (e.g., DQ-collagen) or zymography.

- Reference Data : this compound derivatives show IC₅₀ values in the µM range, with structural modifications (e.g., glycosylation) enhancing potency .

Q. How should transcriptome data be interpreted when BGC transcription and product yield are discordant?

- Methodological Answer : Discrepancies arise from post-transcriptional regulation. For example:

- S. albus R86P/ara exhibits lower BGC transcription but higher this compound yield, suggesting enhanced ribosomal efficiency or reduced protease activity .

- Resolution : Perform ribosome profiling (Ribo-seq) to measure translation rates and quantify protein turnover via pulse-chase experiments .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.